
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and cell survival. In cancer cells, 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the reduction of inflammation. In animal models, 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been shown to inhibit tumor growth, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A in lab experiments is its well-characterized mechanism of action and its ability to target multiple signaling pathways involved in various diseases. Additionally, 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A in lab experiments is its relatively complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are many potential future directions for the study of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A. One area of research could focus on the development of novel drug formulations that increase the bioavailability and efficacy of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A in humans, which could lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A involves the reaction of 3-isopropylphenol with propargyl bromide to form 2-(3-propan-2-ylphenoxy)propyne, which is then reacted with N,N-dimethylacetamide to yield 2-(3-propan-2-ylphenoxy)-N,N-dimethylacetamide. This compound is then converted to 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A through a deprotonation and alkylation reaction.
Aplicaciones Científicas De Investigación
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation research, 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorder research, 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-8-15-14(16)10-17-13-7-5-6-12(9-13)11(2)3/h4-7,9,11H,1,8,10H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPTXJUYZMECRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
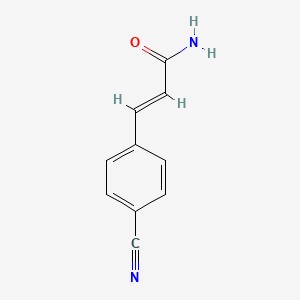
![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
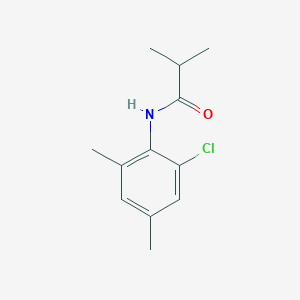
![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
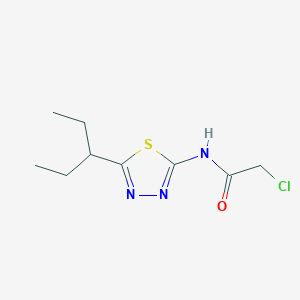
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
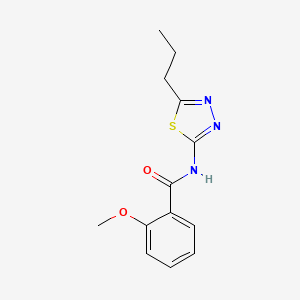
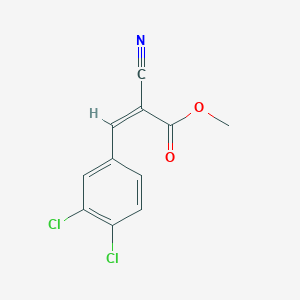
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)